N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a chlorophenyl group and a sulfonamide moiety
Preparation Methods
The synthesis of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions. Industrial production methods often utilize microwave-mediated, catalyst-free synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antitubercular, and anti-HIV activities.
Biology: The compound’s ability to interact with biological targets makes it a candidate for further research in drug development and disease treatment.
Material Science: Its unique structural properties make it suitable for applications in material science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitubercular effects. It acts by binding to the active sites of these targets, disrupting their normal function and inhibiting the growth of pathogens .
Comparison with Similar Compounds
N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits numerous biological activities, including acting as inhibitors for various enzymes and receptors.
1,2,4-Triazolo[1,5-c]quinazolin-2-amine: Studied for its anti-HIV and antibacterial activities.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
5268-48-4 |
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Molecular Formula |
C18H16ClN5O3S |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClN5O3S/c1-11-2-8-14(9-3-11)28(26,27)23-17-21-18-20-16(25)10-15(24(18)22-17)12-4-6-13(19)7-5-12/h2-9,15H,10H2,1H3,(H2,20,21,22,23,25) |
InChI Key |
CIZWSSIJKJDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(CC(=O)NC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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